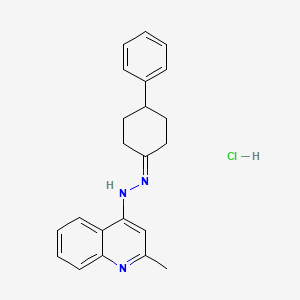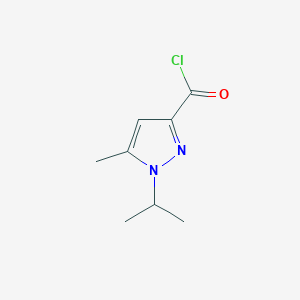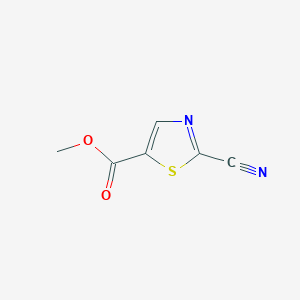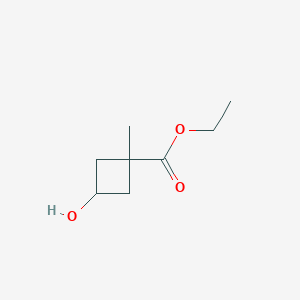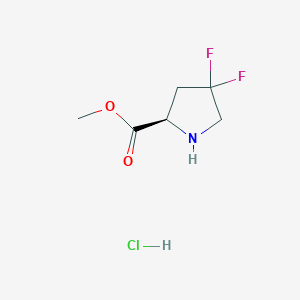
Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride
描述
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its applications.
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties.科学研究应用
1. Structural Characterization and NMR Analysis
Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride has been involved in studies focusing on structural characterization using NMR analysis. Irvine, Cooper, and Thornburgh (2008) explored the structures of hydroxytrichloropicolinic acids by analyzing their derivatives, utilizing the one‐bond chlorine‐isotope effect in 13C NMR spectra. This method provided additional tools for solving structural problems in chlorinated compounds (Irvine, Cooper, & Thornburgh, 2008).
2. Synthesis and Structural Analysis in Medicinal Chemistry
Wang et al. (2001) described the synthesis of a potent inhibitor of influenza neuraminidase, utilizing a pyrrolidine core structure similar to Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride. Their research highlights the use of such core structures in the development of antiviral drugs, aided by high-throughput parallel synthesis for structure-activity relationship (SAR) studies (Wang et al., 2001).
3. Process Improvement in Pharmaceutical Synthesis
Zhou Meng-yu (2015) reported on the synthesis of Barnidipine Hydrochloride, where a key intermediate structurally related to Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride was used. This study exemplifies the role of such compounds in the synthesis of pharmaceuticals, highlighting the importance of optimizing chemical processes for efficiency (Zhou Meng-yu, 2015).
4. Catalysis and Chemical Synthesis
Linares-Palomino, Prakash, and Olah (2005) investigated the use of Methyl (R)-glycidate, a compound with a similar structure to Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride, in catalysis. They demonstrated its reaction with electron-rich arenes in a superacidic medium, yielding α-hydroxy-β-arylpropanoate derivatives with high stereospecificity and regioselectivity (Linares-Palomino, Prakash, & Olah, 2005).
5. Development of Antimicrobial Agents
Al-Omar and Amr (2010) synthesized a series of Schiff bases starting from pyridine-bridged carboxamides, which are structurally related to Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride. These compounds were evaluated for their antimicrobial activities, showing significant bactericidal and fungicidal effects (Al-Omar & Amr, 2010).
安全和危害
This involves studying the compound’s toxicity, flammability, and environmental impact. It also involves understanding how to safely handle and dispose of the compound.
未来方向
Future directions could involve potential applications of the compound, further studies needed to fully understand its properties, and potential modifications to its structure to enhance its properties.
属性
IUPAC Name |
methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c1-11-5(10)4-2-6(7,8)3-9-4;/h4,9H,2-3H2,1H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOHSFOAFOLNFY-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC(CN1)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride | |
CAS RN |
1408057-39-5 | |
| Record name | D-Proline, 4,4-difluoro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408057-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



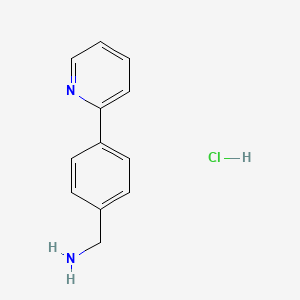
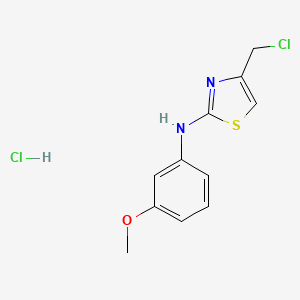

![2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404923.png)

![1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B1404926.png)

![5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan](/img/structure/B1404928.png)
![Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1404929.png)
